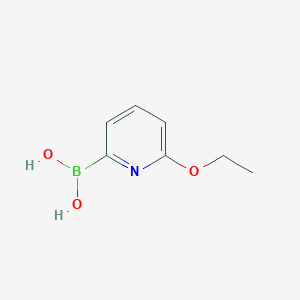

(6-Ethoxypyridin-2-yl)boronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(6-ethoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYDQFHHCDAUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671270 | |

| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913373-41-8 | |

| Record name | (6-Ethoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethoxypyridin 2 Yl Boronic Acid and Analogs

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful method for the functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This strategy offers high regioselectivity, which is often challenging to achieve through classical electrophilic aromatic substitution. wikipedia.org The ethoxy group in ethoxypyridine can serve as a moderate DMG, facilitating the synthesis of (6-Ethoxypyridin-2-yl)boronic acid. organic-chemistry.org

Regioselective Lithiation of Ethoxypyridine Precursors

The core of the DoM strategy for synthesizing this compound lies in the regioselective lithiation of an appropriate ethoxypyridine precursor. umich.eduthieme-connect.com The process typically involves treating the ethoxypyridine with a strong organolithium base, such as n-butyllithium (n-BuLi). The ethoxy group directs the lithium to the ortho position, leading to the formation of a lithiated intermediate. wikipedia.orgbaranlab.org For instance, the reaction of 2-ethoxypyridine (B84967) with n-butyllithium at low temperatures (e.g., -78°C) can selectively generate the 6-lithio-2-ethoxypyridine intermediate. guidechem.com The choice of base and reaction conditions is crucial to ensure high regioselectivity and prevent side reactions. harvard.edu

In some cases, the presence of other substituents on the pyridine (B92270) ring can influence the regioselectivity of the lithiation. For example, in 3-chloro-2-ethoxypyridine, lithiation with n-BuLi occurs regioselectively at the 4-position. researchgate.netnih.gov

Quenching with Trialkylborates (e.g., Triisopropyl Borate)

Following the regioselective lithiation, the resulting aryllithium intermediate is quenched with an electrophilic boron source, most commonly a trialkyl borate (B1201080) such as triisopropyl borate [B(O-i-Pr)3]. thieme-connect.comorgsyn.org This reaction forms a boronate ester, which is then hydrolyzed to yield the desired boronic acid. guidechem.com

A reported method for the preparation of (6-Ethoxypyridin-3-yl)boronic acid, a positional isomer, involves the reaction of 2-ethoxypyridine with n-butyllithium and subsequent quenching with triisopropyl borate, affording a 61% yield. guidechem.com This highlights the general applicability of the DoM approach followed by borylation for synthesizing ethoxypyridinylboronic acids.

| Precursor | Reagents | Product | Yield |

| 2-Ethoxypyridine | 1. n-Butyllithium, -78°C 2. Triisopropyl borate | (6-Ethoxypyridin-3-yl)boronic acid | 61% guidechem.com |

Halogen-Metal Exchange Approaches

Halogen-metal exchange is a fundamental and widely used method for the preparation of organometallic reagents, which can then be used to form carbon-boron bonds. arkat-usa.org This approach is particularly useful for the synthesis of pyridinylboronic acids and remains a cost-effective and reliable method for large-scale preparations. arkat-usa.org

Regioselective Halogen-Lithium Exchange on Substituted Pyridines

This strategy involves the reaction of a halogenated pyridine derivative with an organolithium reagent, typically n-butyllithium or a Grignard reagent. thieme-connect.comorgsyn.org The exchange of the halogen atom (usually bromine or iodine) for a lithium or magnesium atom is generally a fast and efficient process, even at low temperatures. orgsyn.org The resulting organometallic species is then ready for the subsequent borylation step. The regioselectivity of this method is dictated by the position of the halogen on the pyridine ring. For instance, starting with 2-bromo-6-ethoxypyridine (B184077) would lead to the formation of the desired 6-ethoxypyridin-2-yl lithium species.

Subsequent Electrophilic Borylation

Similar to the DoM strategy, the organometallic intermediate generated via halogen-metal exchange is reacted with a trialkyl borate to form the boronate ester. thieme-connect.comorgsyn.org Subsequent hydrolysis furnishes the final pyridinylboronic acid. This two-step sequence, halogen-metal exchange followed by electrophilic borylation, is a versatile route to various substituted pyridinylboronic acids. arkat-usa.org For example, 3-pyridylboronic acid can be synthesized from 3-bromopyridine (B30812) via a lithium-halogen exchange and subsequent reaction with triisopropyl borate. orgsyn.org

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Bromopyridine | 1. n-Butyllithium 2. Triisopropyl borate | 3-Lithiopyridine | 3-Pyridylboronic acid orgsyn.org |

| 5-Bromo-2-ethoxypyridine | Not specified | Not specified | (6-Ethoxypyridin-3-yl)boronic acid chemicalbook.com |

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other complex organic molecules. researchgate.net In the context of boronic acid synthesis, palladium catalysis offers a powerful alternative to the more traditional organolithium-based methods. These reactions typically involve the coupling of a halopyridine with a boron-containing reagent in the presence of a palladium catalyst and a base.

This method is particularly advantageous due to its broad substrate scope and functional group tolerance. researchgate.net The reaction can be performed with various aryl and heteroaryl halides, including bromides and chlorides. researchgate.net A common boron source for these reactions is bis(pinacolato)diboron (B136004) (B2pin2). The general scheme involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to yield the pyridinylboronic ester.

While specific examples for the direct synthesis of this compound via this method were not found in the provided search results, the general applicability of palladium-catalyzed borylation of 2-halopyridines suggests its feasibility. nih.govnih.gov For instance, palladium-catalyzed coupling of 2-halopyridines with (2-aminophenyl)boronate esters has been reported. nih.gov This methodology could likely be adapted for the synthesis of the target compound by using a suitable 2-halo-6-ethoxypyridine and a diboron reagent.

| Catalyst System | Reactants | Product Type |

| Palladium(II) acetate (B1210297), Triphenylphosphine | Tris(3-pyridyl)boroxin, 3-bromoquinoline | 3-Pyridin-3-yl-quinoline orgsyn.org |

| Pd(PPh3)4 | 2-Halopyridine, (2-aminophenyl)boronate ester | 2-(2-Aminoaryl)pyridine nih.gov |

Miyaura Borylation from Halogenated Pyridines

The Miyaura borylation reaction is a robust and widely employed method for the synthesis of aryl- and heteroarylboronic esters from their corresponding halides or triflates. This palladium-catalyzed cross-coupling reaction typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source in the presence of a suitable base. alfa-chemistry.comorganic-chemistry.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired pyridylboronate ester. alfa-chemistry.com The choice of base is critical to the success of the reaction, with potassium acetate (KOAc) being a common and effective choice that minimizes side reactions. alfa-chemistry.comscribd.com

A key starting material for the synthesis of this compound via this method is a 2-halo-6-ethoxypyridine, such as 2-bromo-6-ethoxypyridine. The general conditions for this transformation are summarized in the table below, based on analogous reactions with similar substrates.

Table 1: Typical Reaction Conditions for Miyaura Borylation of 2-Halo-6-alkoxypyridines

| Parameter | Condition |

| Substrate | 2-Bromo-6-ethoxypyridine |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) or other Pd(0) sources |

| Ligand | dppf or other phosphine (B1218219) ligands |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane, DMSO, or other polar aprotic solvents |

| Temperature | 80-100 °C |

The resulting pinacol (B44631) ester of this compound is generally more stable than the free boronic acid and can be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.

Direct C-H Borylation Methodologies for Pyridine Scaffolds

Direct C-H borylation has emerged as a powerful and atom-economical alternative for the synthesis of aryl- and heteroarylboronates, avoiding the need for pre-functionalized starting materials like halides. illinois.eduumich.edu Iridium-catalyzed C-H borylation is a particularly effective method for this transformation. illinois.eduumich.edu

The regioselectivity of the C-H borylation of substituted pyridines is a key consideration. For many substituted pyridines, borylation tends to occur at the sterically most accessible C-H bond and often distal to the nitrogen atom. researchgate.net In the case of 2-substituted pyridines, such as 2-ethoxypyridine, the borylation is generally directed to the C6 position due to steric and electronic factors. The iridium catalyst, often generated in situ from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, activates the C-H bond, leading to the formation of the C-B bond. illinois.edunih.gov

The general reaction conditions for the iridium-catalyzed C-H borylation of a pyridine substrate are outlined below.

Table 2: General Conditions for Iridium-Catalyzed C-H Borylation of Pyridines

| Parameter | Condition |

| Substrate | 2-Ethoxypyridine |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | [Ir(OMe)(COD)]₂ or other Ir(I) precursors |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or similar |

| Solvent | THF, Cyclooctane, or other non-polar solvents |

| Temperature | 80-100 °C |

This methodology offers a more direct route to this compound pinacol ester, complementing the traditional Miyaura borylation approach.

Practical Considerations in Synthesis and Isolation of Pyridylboronic Acids

The synthesis and isolation of pyridylboronic acids, including this compound, present several practical challenges.

A primary concern is the stability of the boronic acid. 2-Pyridylboronic acids are known to be particularly unstable and susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source. google.com This instability can lead to low yields and difficulties in purification and storage. The presence of an electron-donating group, such as an ethoxy group at the 6-position, may influence this stability. To circumvent this issue, pyridylboronic acids are often synthesized and isolated as their more stable ester derivatives, such as pinacol esters. These esters are generally less polar and more amenable to chromatographic purification. organic-chemistry.org

The purification of pyridylboronic acids can be challenging due to their amphoteric nature and high polarity, which can lead to difficulties in extraction and chromatography. google.com One strategy to facilitate purification involves the conversion of the crude boronic acid to its trifluoroborate salt by treatment with KHF₂. These salts are often crystalline and more easily handled. Alternatively, purification can sometimes be achieved by forming a salt of the boronic acid with a base, allowing for extraction and subsequent regeneration of the pure boronic acid by treatment with acid. google.com

Careful control of pH during workup and purification is crucial to prevent degradation and to ensure the desired form of the product is obtained.

Reactivity and Mechanistic Investigations of 6 Ethoxypyridin 2 Yl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate, conducted under basic conditions to forge a new C-C sigma bond. nrochemistry.com

Fundamental Principles and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. libretexts.orgyonedalabs.com This cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.orgchemrxiv.org The process commences with a Pd(0) species, which is the catalytically active form. yonedalabs.com

The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. numberanalytics.comlibretexts.org This step, often the rate-determining step of the cycle, involves the insertion of the palladium atom into the carbon-halogen bond of the substrate. byjus.comwikipedia.org This process oxidizes the palladium from its 0 oxidation state to +2, forming a new organopalladium(II) complex. numberanalytics.commusechem.com

The nature of the halide plays a significant role in the rate of oxidative addition, with the reactivity order generally being I > OTf > Br > Cl. libretexts.org Mechanistic studies have shown that for alkyl halides, the oxidative addition proceeds via an SN2-type mechanism, which results in an inversion of the stereochemical configuration at the carbon atom of the halide. libretexts.org In contrast, the reaction with vinyl halides occurs with retention of stereochemistry. wikipedia.org The initial product of this addition is a cis-palladium complex, which typically isomerizes to the more stable trans-complex. wikipedia.org The ligands attached to the palladium center are crucial; electron-rich and sterically bulky ligands can facilitate the oxidative addition step. libretexts.org

Following oxidative addition, the next key step is transmetalation. numberanalytics.com In this process, the organic group from the organoboron species is transferred to the palladium(II) complex. byjus.com A critical component in this step is the presence of a base, as organoboron compounds are generally unreactive towards transmetalation in its absence. wikipedia.org The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of its organic moiety to the palladium center. wikipedia.orgorganic-chemistry.org

One proposed pathway involves the formation of a boronate complex from the reaction of the boronic acid with the base. numberanalytics.com This boronate complex then reacts with the arylpalladium(II) halide complex. A commonly accepted mechanism involves an "oxo-palladium pathway" where a hydroxo-palladium complex, formed by the reaction of the arylpalladium(II) halide with the base, reacts with the boronic acid. capes.gov.brrsc.org This interaction leads to the formation of a Pd-O-B linkage, which then facilitates the transfer of the aryl group from boron to palladium. chemrxiv.org The exact mechanism of transmetalation can be complex and is still a subject of detailed investigation. wikipedia.org

The final step in the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the product. yonedalabs.commusechem.com This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.com For reductive elimination to occur, the organopalladium complex must be in a cis configuration. acs.org Therefore, if the complex is in a trans configuration after transmetalation, a trans-to-cis isomerization must precede the final elimination. acs.org Isotopic labeling studies have confirmed that reductive elimination proceeds with retention of stereochemistry. wikipedia.org

Substrate Scope and Efficiency in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is renowned for its broad substrate scope, allowing for the formation of C-C bonds between a wide variety of coupling partners. musechem.commt.com

(6-Ethoxypyridin-2-yl)boronic acid is a valuable building block in Suzuki-Miyaura couplings for the synthesis of various heterobiaryl compounds. The reactivity of this boronic acid allows for its efficient coupling with a diverse range of aryl and heteroaryl halides and pseudohalides. dergipark.org.tr The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity for specific substrate combinations. ntnu.no

For instance, the coupling of pyridinylboronic acids with heteroaryl halides is a powerful method for constructing new heterobiaryls. dergipark.org.tr The efficiency of these couplings can be influenced by the electronic and steric properties of both the boronic acid and the halide partner. Studies have shown successful couplings of similar pyridylboronic acids with various aryl and heteroaryl bromides, including electron-rich, electron-deficient, and sterically hindered substrates. researchgate.net The use of potassium trifluoroborates derived from boronic acids has also been shown to be effective in couplings with a variety of aryl halides, including those containing electron-withdrawing and electron-donating groups. nih.gov

The following table provides illustrative examples of the types of couplings that are possible, drawing on the general reactivity patterns observed for similar heteroarylboronic acids in Suzuki-Miyaura reactions.

| This compound Derivative | Coupling Partner (Aryl/Heteroaryl Halide) | Catalyst System | Base | Product |

| This compound | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | 2-(4-Methoxyphenyl)-6-ethoxypyridine |

| This compound | 2-Bromothiophene | Pd(dppf)Cl₂ | Na₂CO₃ | 2-(Thiophen-2-yl)-6-ethoxypyridine |

| This compound | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 4-(6-Ethoxypyridin-2-yl)benzonitrile |

| This compound | 2,6-Dibromopyridine | Pd/N-heterocyclic carbene | K₃PO₄ | 2-Bromo-6-(6-ethoxypyridin-2-yl)pyridine |

This table is illustrative and based on the general substrate scope of Suzuki-Miyaura reactions with similar heteroarylboronic acids. Specific reaction conditions and yields would require experimental determination.

Influence of Catalytic Systems: Palladium Precatalysts, Ligands, and Additives

The success of Suzuki-Miyaura cross-coupling reactions involving this compound is highly dependent on the chosen catalytic system. The inherent instability of 2-pyridylboronic acids, which are prone to protodeboronation, necessitates the use of highly active catalysts that can operate under mild conditions. nih.govnih.gov

Modern palladium precatalysts, particularly those based on a 2-aminobiphenyl (B1664054) scaffold, have been developed to address these challenges. nih.gov These precatalysts are designed for facile and rapid activation to the catalytically active Pd(0) species, even at room temperature. nih.gov The choice of the ancillary phosphine (B1218219) ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad utility in C-C and C-N bond-forming processes. nih.govnih.gov These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The nature of the anion in the palladium precatalyst also plays a significant role. It has been found that replacing a chloride anion with a mesylate (methanesulfonate) anion can lead to a new class of precatalysts with improved solution stability. nih.gov The mesylate anion dissociates from the palladium center more readily than chloride, which allows the catalyst to accommodate very bulky ligands and can lead to higher catalytic activity. nih.gov This is particularly advantageous when coupling challenging substrates like unstable boronic acids with various aryl chlorides under mild conditions (e.g., room temperature to 40°C) and with short reaction times. nih.gov

Additives, primarily the base, are also crucial. The base, such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex. nih.govnih.gov

Table 1: Influence of Catalytic System Components on Suzuki-Miyaura Coupling

| Component | Example(s) | Function/Influence | Citation |

|---|---|---|---|

| Palladium Precatalyst | 2-Aminobiphenyl Palladacycles | Provides rapid generation of the active Pd(0) catalyst under mild conditions, crucial for unstable boronic acids. | nih.gov |

| Ligand | XPhos, RuPhos, AdBrettPhos | Bulky, electron-rich ligands that stabilize the Pd center, promote efficient oxidative addition and reductive elimination, and can improve reaction yields and scope. | nih.govnih.govnih.gov |

| Anion/Additive | Mesylate (vs. Chloride), K₃PO₄, Na₂CO₃ | A more labile anion like mesylate can improve catalyst performance. Bases are essential for activating the boronic acid to a boronate for transmetalation. | nih.govnih.gov |

Solvent Effects and Green Chemistry Considerations in Suzuki-Miyaura Coupling

The choice of solvent can significantly impact the efficiency, yield, and environmental footprint of Suzuki-Miyaura reactions. Traditionally, solvents like 1,4-dioxane, toluene, and N-methyl-2-pyrrolidone (NMP) have been widely used. nih.gov However, due to growing environmental and safety concerns, there is a strong push towards adopting "green solvents." nih.govresearchgate.net

Green chemistry principles encourage the use of solvents that are less toxic, derived from renewable resources, and have a lower environmental impact. nih.govresearchgate.net For Suzuki-Miyaura couplings, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol have emerged as viable and more environmentally friendly alternatives. nih.govrsc.org These solvents have been successfully employed in nickel- and palladium-catalyzed couplings of various substrates, including heterocycles, providing good to excellent yields. nih.govnih.gov The use of water as a reaction medium, often with a surfactant to create micelles, represents a particularly green approach, though it can present challenges with substrate solubility and catalyst stability. nih.govyoutube.com

For this compound, the solvent must not only be green but also compatible with the sensitive nature of the substrate. Anhydrous conditions are often preferred for electron-rich boronic acids to minimize protodeboronation, while aqueous solvent systems may be suitable for electron-poor counterparts. researchgate.net The use of a water-immiscible green solvent like 2-MeTHF can offer the dual benefit of promoting the reaction while simplifying workup and product isolation, as the organic layer can be easily separated. rsc.org

Table 2: Comparison of Solvents for Suzuki-Miyaura Coupling

| Solvent Type | Example(s) | Characteristics | Citation |

|---|---|---|---|

| Traditional | 1,4-Dioxane, Toluene, NMP | Effective for a wide range of couplings but often have environmental and safety concerns. | nih.gov |

| Green Alternative | 2-MeTHF, tert-Amyl Alcohol | Derived from renewable sources (e.g., 2-MeTHF), less toxic, and can provide high yields. Considered more environmentally benign. | nih.govnih.gov |

| Aqueous System | Water (often with surfactants) | The ultimate green solvent, but requires compatible catalysts and can pose challenges for substrate solubility and stability. | nih.govyoutube.com |

Regioselectivity and Stereochemical Fidelity in Suzuki-Miyaura Transformations

Regioselectivity and stereochemical fidelity are critical considerations in complex molecule synthesis. Regioselectivity refers to the preferential reaction at one of two or more possible reactive sites. In the context of Suzuki-Miyaura reactions, this is particularly relevant when the coupling partner is a di- or poly-halogenated heterocycle. researchgate.netdntb.gov.ua The reaction of this compound with such a substrate can potentially yield multiple isomers.

The outcome is often dictated by the steric and electronic differences between the reactive sites and can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, in the coupling of 2,6-dihalopurines, a selective reaction at either the 2- or 6-position can be achieved by tuning the reaction conditions. researchgate.net Similarly, the coupling of this compound with a substrate containing multiple halide or triflate groups would require careful optimization to achieve the desired regiochemical outcome.

Stereochemical fidelity is the retention of the absolute configuration of a chiral center during a chemical transformation. While the Suzuki-Miyaura coupling typically involves sp²-hybridized carbons where stereochemistry is not a factor, reactions involving sp³-hybridized chiral secondary organoboronic esters are known. In these cases, it has been demonstrated that the cross-coupling can proceed with a high degree of stereoretention. nih.gov For a molecule like this compound, this concept becomes relevant if it were to couple with a chiral electrophile where the stereocenter is adjacent to the reaction site, or if a chiral derivative of the boronic acid were used. A highly stereoselective, ligand-controlled reaction has been demonstrated in the coupling of a structurally related 2-ethoxy dihydropyranyl boronate, highlighting the ability to control stereochemical outcomes in similar systems. nih.gov

Other Transition Metal-Catalyzed Cross-Coupling Reactions Involving Boronic Acids

Chan-Lam-Evans Coupling (if applicable to ethoxypyridylboronic acids)

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, boronic acids are versatile reagents in other cross-coupling transformations. The Chan-Lam-Evans (CLE) coupling is a prominent example, enabling the formation of aryl carbon-heteroatom (C-N, C-O) bonds. organic-chemistry.orgwikipedia.org This reaction typically uses copper catalysts to couple boronic acids with amines, alcohols, phenols, and other N-H or O-H containing compounds. organic-chemistry.orgnih.gov

The CLE coupling offers a valuable alternative to the Buchwald-Hartwig amination. wikipedia.org A key advantage is that it can often be conducted at room temperature and is tolerant of air, with atmospheric oxygen sometimes serving as the reoxidant for the copper catalyst. organic-chemistry.orgyoutube.com The mechanism is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the final product and a copper(I) species. wikipedia.org

While the literature extensively covers the CLE coupling of various aryl and heteroaryl boronic acids, its application to pyridylboronic acids, including the 6-ethoxy derivative, is plausible. nih.govnih.gov The electron-deficient nature of the pyridine (B92270) ring can influence reactivity, but successful copper-catalyzed N-arylation has been demonstrated with a range of aryl boronic acids and nitrogen-containing heterocycles. nih.gov The reaction conditions, including the choice of copper source (e.g., copper(II) acetate), base, and ligands (such as pyridine or phenanthroline derivatives), would need to be optimized for this compound to achieve efficient C-N or C-O bond formation. wikipedia.orgnih.gov

Non-Coupling Reactions and Derivatizations of the Boronic Acid Moiety

Esterification and Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)

Boronic acids, including this compound, are often converted into boronic esters to improve their stability and handling. nih.govfishersci.com Free boronic acids can be prone to dehydration to form cyclic boroxine (B1236090) trimers and are susceptible to protodeboronation, especially in the case of sensitive heteroaryl boronic acids. nih.gov

Esterification with a diol, most commonly pinacol (2,3-dimethyl-2,3-butanediol), yields the corresponding pinacol boronate ester. frontierspecialtychemicals.com This transformation is typically achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water. The resulting pinacol esters, such as the pinacol ester of this compound, are generally stable, crystalline solids that are less reactive towards moisture and air. nih.govcalpaclab.com This enhanced stability makes them easier to purify, store, and handle compared to the parent boronic acids. nih.gov

These stable boronic esters are fully compatible with cross-coupling conditions and often serve as superior coupling partners in Suzuki-Miyaura and other reactions. frontierspecialtychemicals.comnih.gov The use of N-methyliminodiacetic acid (MIDA) boronates represents another strategy to stabilize otherwise unstable 2-pyridyl boranes, rendering them as air-stable, crystalline solids that can be used in a controlled, slow-release fashion in cross-coupling reactions. nih.gov

Table 3: Derivatization of this compound

| Starting Material | Derivative | Purpose of Derivatization | Citation |

|---|---|---|---|

| This compound | This compound, pinacol ester | Increases stability against protodeboronation and boroxine formation; provides an easier-to-handle, often crystalline solid. | nih.govfrontierspecialtychemicals.com |

| This compound | (6-Ethoxypyridin-2-yl) MIDA boronate | Creates a highly stable, crystalline, and monomeric building block suitable for slow-release cross-coupling. | nih.gov |

Hydrolysis and Protodeboronation Pathways

The stability of this compound in the aqueous and basic conditions typical of many cross-coupling reactions is a critical factor influencing its efficacy as a coupling partner. Like other 2-pyridyl boronic acids, it is susceptible to two primary degradation pathways: hydrolysis and protodeboronation. These non-productive pathways consume the boronic acid, leading to reduced yields of the desired coupled product. Mechanistic investigations into the behavior of the closely related 2-pyridyl boronic acid provide significant insights into the likely reactivity of its 6-ethoxy derivative.

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is often a significant side reaction in Suzuki-Miyaura coupling. The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, particularly the pH. wikipedia.orgresearchgate.net

Detailed studies on various heteroaromatic boronic acids have revealed that 2-pyridyl boronic acids are particularly prone to rapid protodeboronation, especially under neutral pH conditions. core.ac.ukbldpharm.comresearchgate.net This instability is attributed to the formation of a zwitterionic intermediate. researchgate.net In contrast, 3- and 4-pyridyl boronic acids exhibit much greater stability, with half-lives of over a week under basic conditions (pH 12, 70 °C). core.ac.ukbldpharm.com

The presence of the ethoxy group at the 6-position of the pyridine ring in this compound is expected to influence its reactivity compared to the parent 2-pyridyl boronic acid. The electron-donating nature of the ethoxy group may affect the pKa of the pyridine nitrogen and the Lewis acidity of the boronic acid, thereby modulating the rates of hydrolysis and protodeboronation. However, in the absence of specific kinetic data for this compound, the reactivity of 2-pyridyl boronic acid serves as the primary model for understanding its stability.

Research has shown that for 2-pyridyl boronic acids, the rate of protodeboronation is fastest at neutral pH due to the unimolecular fragmentation of the zwitterionic species. researchgate.net The half-life for 2-pyridyl boronic acid at pH 7 and 70 °C is approximately 25-50 seconds, highlighting its significant instability. core.ac.ukbldpharm.com

The table below summarizes the general stability of different pyridyl boronic acid isomers, which underscores the unique instability of the 2-pyridyl scaffold.

| Compound | pH | Temperature (°C) | Half-life (t1/2) | Reference |

| 2-Pyridyl boronic acid | 7 | 70 | ~ 25-50 s | core.ac.ukbldpharm.com |

| 3-Pyridyl boronic acid | 12 | 70 | > 1 week | core.ac.ukbldpharm.com |

| 4-Pyridyl boronic acid | 12 | 70 | > 1 week | core.ac.ukbldpharm.com |

Strategies to mitigate the rapid protodeboronation of unstable boronic acids, such as 2-pyridyl derivatives, have been developed. These include the use of highly active palladium precatalysts that promote rapid cross-coupling, thus outcompeting the degradation of the boronic acid. nih.gov Another approach involves the "slow release" of the boronic acid from more stable derivatives like MIDA boronates or organotrifluoroborates, which helps to maintain a low concentration of the reactive boronic acid in solution. researchgate.netnih.gov The addition of Lewis acid additives, such as copper and zinc salts, can also influence the rate of protodeboronation, in some cases attenuating the fragmentation of 2-pyridyl boronic acids. core.ac.ukbldpharm.comresearchgate.net

Applications of 6 Ethoxypyridin 2 Yl Boronic Acid in Complex Chemical Synthesis

Role in Pharmaceutical and Medicinal Chemistry

The pyridine (B92270) nucleus is a ubiquitous scaffold in a vast number of biologically active compounds and approved drugs. The introduction of a boronic acid functional group onto this heterocyclic system provides a powerful tool for medicinal chemists, primarily through its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds, enabling the assembly of complex molecular architectures from simpler, readily available fragments. mdpi.comnih.gov

Synthesis of Pharmaceutical Intermediates and Drug Candidates

Pyridinyl boronic acids are widely recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). mdpi.com Their ability to participate in cross-coupling reactions makes them indispensable for constructing the biaryl and heteroaryl structures that are common motifs in many drug candidates. While specific, publicly documented examples of large-scale pharmaceutical synthesis directly employing (6-Ethoxypyridin-2-yl)boronic acid are not abundant in the reviewed literature, the general utility of alkoxy-substituted pyridinyl boronic acids is well-established. These compounds serve as crucial precursors for introducing the pyridinyl moiety into a target molecule, often a late-stage intermediate in a multi-step synthesis.

The ethoxy group at the 6-position of the pyridine ring can influence the compound's reactivity and the physicochemical properties of the resulting products, such as solubility and metabolic stability, which are critical parameters in drug design.

Precursor for Targeted Kinase Inhibitors (e.g., BTK inhibitors for (6-Ethoxypyridin-3-yl)boronic acid)

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. ed.ac.uk Consequently, kinase inhibitors have become a major focus of drug discovery efforts.

While there is a notable lack of specific literature detailing the use of This compound as a direct precursor for Bruton's tyrosine kinase (BTK) inhibitors, its isomer, (6-Ethoxypyridin-3-yl)boronic acid , has been explicitly cited in the synthesis of BTK inhibitors. guidechem.com For instance, a patent discloses the use of the 3-yl isomer in the preparation of a potent BTK inhibitor. guidechem.com This highlights the importance of the substitution pattern on the pyridine ring for specific biological targets.

Although direct evidence for the 2-yl isomer in BTK inhibitor synthesis is not prominent, its potential as a building block for other kinase inhibitors remains an area of interest. The development of inhibitors for kinases such as the Interleukin-1 receptor-associated kinase 4 (IRAK4) often involves the synthesis of aminopyrimidine cores, which can be functionalized via Suzuki coupling with various boronic acids. nih.govnih.gov The general synthetic strategies for these types of inhibitors suggest that alkoxy-substituted pyridinyl boronic acids could be valuable in exploring the structure-activity relationships of new kinase inhibitor scaffolds.

| Kinase Inhibitor Class | Role of Pyridinyl Boronic Acid | Specific Isomer Example |

| BTK Inhibitors | Precursor for the pyridinyl moiety in the inhibitor structure. | (6-Ethoxypyridin-3-yl)boronic acid guidechem.com |

| IRAK4 Inhibitors | Used in Suzuki coupling to introduce substituents on a core scaffold. | General use of pyridinyl boronic acids suggested by synthetic routes. nih.govnih.gov |

Building Block in the Development of RAF Inhibitors

The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. nih.gov Mutations in the BRAF gene are found in a significant percentage of human cancers, making B-RAF a prime target for cancer therapy. mdpi.com

The development of RAF inhibitors, particularly those that can overcome resistance mechanisms such as RAF dimerization, is an active area of research. nih.govnih.gov These inhibitors often feature complex heterocyclic systems. While the direct incorporation of This compound into a known RAF inhibitor is not explicitly detailed in the surveyed literature, the synthesis of novel RAF inhibitors frequently employs Suzuki coupling reactions to introduce aryl and heteroaryl moieties. researchgate.net The ethoxypyridine fragment could be a valuable component in the design of new RAF inhibitors, potentially influencing their binding affinity, selectivity, and pharmacokinetic properties. The exploration of different substitution patterns on the pyridine ring is a common strategy in medicinal chemistry to optimize lead compounds.

Construction of Novel Biologically Active Heterocyclic Scaffolds

The creation of novel heterocyclic scaffolds is a cornerstone of drug discovery, providing access to new chemical space and potentially new biological activities. Boronic acids are instrumental in this process, enabling the diversification of heterocyclic cores. mdpi.comThis compound can be utilized in Suzuki-Miyaura cross-coupling reactions to attach the 6-ethoxypyridin-2-yl group to a wide range of heterocyclic partners. nih.gov

This strategy allows for the synthesis of libraries of compounds with diverse structures, which can then be screened for biological activity against various targets. The ethoxy group can provide a handle for further functionalization or can be a key determinant of the molecule's interaction with a biological target. The versatility of the Suzuki coupling allows for the use of this building block in the late stages of a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Contributions to Agrochemical Development

The principles of molecular design and the synthetic methodologies used in pharmaceutical research are often transferable to the field of agrochemicals. Boronic acid derivatives have shown potential in the discovery of new pesticides and plant growth regulators. nih.gov

Intermediate for the Design and Synthesis of New Agrochemicals

The pyridine ring is a common feature in many commercially successful agrochemicals. The functionalization of this ring system is crucial for modulating the biological activity, selectivity, and environmental profile of these compounds. This compound represents a useful intermediate for the synthesis of new agrochemical candidates.

Applications in Materials Science and Advanced Functional Materials

The unique electronic properties of the pyridine ring, combined with the synthetic versatility of the boronic acid group, make this compound a promising precursor for advanced functional materials.

The primary application of this compound in materials science is its role as a key reactant in the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and heteroaryl structures. nih.govresearchgate.net These structures are the backbones of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional polymers. digitellinc.comnih.gov

The reaction involves coupling the organoboron compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. For this compound, this enables the incorporation of the 6-ethoxypyridine unit into larger conjugated systems. Research on closely related compounds, such as 2-methoxy-5-pyridylboronic acid, has demonstrated successful palladium-catalyzed cross-coupling with heteroaryl bromides to produce novel heteroarylpyridine derivatives. researchgate.net

A known challenge with pyridine-2-boronic acids is their tendency to undergo protodeboronation (loss of the boronic acid group) under certain reaction conditions, which can lower yields. nih.govresearchgate.net To address this instability, chemists have developed strategies such as the use of more stable boronate esters, like N-methyliminodiacetic acid (MIDA) boronates, which release the boronic acid slowly into the reaction mixture, favoring the desired cross-coupling over decomposition. nih.gov

Table 1: Suzuki-Miyaura Coupling with Pyridinylboronic Acids

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Application Area | Reference |

|---|---|---|---|---|---|

| Pyridinylboronic Acid | Aryl/Heteroaryl Halide | Palladium catalyst + Base | Biaryl/Heteroaryl | Materials, Pharmaceuticals | nih.govresearchgate.net |

| 2-Pyridyl MIDA boronate | Aryl Halide | XphosPdcycle / Cu(OAc)₂ | 2-Arylpyridine | Pharmaceuticals, Materials | nih.gov |

This table includes representative and hypothetical examples to illustrate the general reaction.

The 2-pyridyl structural motif is a fundamental component in the design of high-performance ligands for metal catalysis. nih.gov Ligands are crucial for controlling the reactivity, selectivity, and efficiency of a metal catalyst. By modifying the steric and electronic properties of the ligand, the behavior of the catalytic metal center can be fine-tuned. wiley.com

This compound serves as a critical intermediate for synthesizing complex pyridine-containing ligands. nih.gov Through Suzuki-Miyaura coupling, the (6-ethoxypyridin-2-yl) unit can be attached to other molecular fragments to create bidentate or polydentate ligands, such as bipyridines or P,N-ligands (ligands containing both phosphorus and nitrogen donor atoms). These ligands are used to stabilize and activate metal centers in a wide array of catalytic transformations, including hydrogenation, carbonylation, and other cross-coupling reactions. wiley.comnih.gov

For instance, studies on palladium(II) complexes with various substituted pyridine ligands have shown their effectiveness as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic nature of the substituents on the pyridine ring directly influences the catalytic activity of the palladium complex. The ethoxy group in this compound acts as an electron-donating group, which can be used to modulate the electronic properties of the final ligand and, consequently, the reactivity of the metal catalyst it coordinates to.

Development of Chemical Probes and Biosensors

Boronic acids are exceptionally useful for the development of chemical probes and biosensors due to their unique ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction is highly specific and forms the basis for sensors that can detect sugars, glycoproteins, and other diol-containing biomolecules. mdpi.com

A typical boronic acid-based sensor consists of two key components: a recognition unit (the boronic acid) and a signaling unit (e.g., a fluorophore). When the boronic acid binds to a target diol, a conformational or electronic change occurs in the molecule, leading to a detectable change in the signal, such as an increase or decrease in fluorescence intensity. mdpi.com

This compound is a candidate for constructing such probes. The boronic acid group can serve as the diol recognition site, while the 6-ethoxypyridine fragment could be part of, or be further functionalized to incorporate, a signaling moiety. The 2-pyridyl motif is found in a number of fluorescent probes, highlighting the potential synergy between the pyridine ring and the boronic acid sensor. nih.gov Boronic acid-based probes have been successfully used for applications such as the fluorescent imaging of tumor cells, which often have an over-expression of diol-containing sialic acids on their surface. nih.gov

Table 2: Principles of Boronic Acid-Based Biosensors

| Sensor Component | Function | Mechanism of Action | Target Molecules | Reference |

|---|---|---|---|---|

| Boronic Acid | Recognition Element | Reversible formation of cyclic esters | 1,2- and 1,3-diols (e.g., glucose, sialic acid) | nih.govmdpi.com |

| Fluorophore/Chromophore | Signaling Unit | Signal change (e.g., fluorescence) upon diol binding | N/A | nih.govmdpi.com |

Conclusion

Summary of the Importance of (6-Ethoxypyridin-2-yl)boronic acid

This compound is a valuable heterocyclic building block in organic chemistry. Its primary importance lies in its utility in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient synthesis of complex biaryl and heterobiaryl compounds. The presence of the 6-ethoxypyridine moiety makes it a particularly relevant reagent for applications in medicinal chemistry, where this scaffold is found in many bioactive molecules. While specific research on this compound is limited, its potential is strongly supported by the extensive use of related pyridylboronic acids in both drug discovery and materials science.

Future Outlook and Potential Areas of Research

Future research on this compound will likely focus on several key areas. First, the development and publication of robust, high-yield synthetic protocols would make this reagent more accessible to the broader scientific community. Second, a thorough investigation and reporting of its spectroscopic and physical properties, including its crystal structure, would provide a more complete understanding of the compound. Finally, the exploration of its use in the synthesis of novel bioactive molecules and advanced functional materials will continue to be a major driver of research, potentially leading to new discoveries in medicine and technology.

Future Directions and Emerging Research Avenues for Ethoxypyridylboronic Acid Chemistry

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact. For boronic acids, this translates to developing methods that reduce waste, avoid hazardous reagents, and utilize more benign solvents.

One promising approach is the adoption of phase-switching strategies, which circumvent the need for traditional chromatographic purification—a major source of solvent and silica gel waste. acs.org In this concept, the boronic acid functional group acts as a "productive tag." Reactions are performed in a homogeneous solution, and then by adding a polyol additive at high pH, the boronic acid product can be selectively switched to an aqueous phase, leaving impurities behind in the organic layer. acs.orgacs.org This method not only simplifies purification but also allows the boronic acid tag to be productively converted in a subsequent step, such as a Suzuki cross-coupling, rather than being cleaved as a non-productive group. acs.org

Mechanochemistry, which involves reactions conducted by grinding solids together, represents another frontier for the green synthesis of boronic acid derivatives. researchgate.net This solvent-free or low-solvent approach can lead to higher yields and shorter reaction times compared to solution-based methods and often avoids the need for high temperatures or inert atmospheres. researchgate.net

Furthermore, the development of highly efficient, one-pot procedures using environmentally friendly solvents is a key area of research. For instance, a rapid and green protocol for the ipso-hydroxylation of arylboronic acids to phenols has been developed using aqueous hydrogen peroxide in ethanol at room temperature, with reaction times as short as one minute. rsc.org Such methodologies, which offer high yields without the need for chromatographic purification, are highly desirable for large-scale applications. rsc.org Multicomponent reactions (MCRs) also align with green chemistry principles by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and purification steps. nih.gov

Exploration of Novel Catalytic Systems Beyond Palladium for Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of boronic acid chemistry. youtube.comresearchgate.net However, the high cost and potential toxicity of palladium have spurred research into alternative catalytic systems based on more abundant and less toxic metals.

Iron catalysis has emerged as a promising alternative for organoboron-mediated C-C cross-coupling reactions. nih.gov Iron is cost-effective, exists in a range of stable oxidation states, and is relatively non-toxic. Over the past two decades, various iron-catalyzed C-C bond-forming reactions have been developed, demonstrating the potential of this earth-abundant metal to replace palladium in certain applications. nih.gov

Nickel is another metal that has shown efficient catalytic activity for Suzuki-Miyaura couplings. mdpi.com Like palladium, nickel catalysts can facilitate the coupling of organoboron reagents with organic halides. The development of novel ligands has been crucial in expanding the scope and efficiency of nickel-catalyzed cross-couplings.

Beyond simply replacing palladium, researchers are also developing novel catalytic strategies that enable new types of transformations. For example, catalyst-promoted 1,2-metalate shifts in organoboron compounds are providing new pathways for the asymmetric synthesis of chiral organic building blocks. nih.gov These innovative catalytic systems are expanding the synthetic utility of boronic acids far beyond traditional cross-coupling reactions.

Expansion of Functional Group Tolerance and Substrate Scope in Reactivity

To maximize the utility of (6-Ethoxypyridin-2-yl)boronic acid in complex molecule synthesis, it is crucial that the reactions in which it participates are tolerant of a wide array of functional groups. The Suzuki-Miyaura reaction is well-regarded for its functional group compatibility, but pushing these boundaries remains an active area of research. nih.govacs.org

Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have significantly improved the scope of the Suzuki-Miyaura reaction. nih.govnih.gov These catalysts allow for the coupling of challenging substrates, such as sterically hindered aryl chlorides and electron-deficient or electron-rich heteroaryl halides, under mild conditions. acs.orgresearchgate.net For instance, specific palladium precatalysts have been developed that enable the fast coupling of unstable heteroaryl boronic acids at room temperature, which would otherwise undergo rapid protodeboronation. nih.gov

Innovative Applications in Accelerating Drug Discovery and Development Pipelines

Boronic acids are increasingly recognized as privileged structures in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.govnih.govbohrium.com Heterocyclic boronic acids, including pyridyl derivatives, are particularly valuable as building blocks for creating libraries of diverse compounds for biological screening. nbinno.comnbinno.com

The unique ability of the boronic acid group to form reversible covalent bonds with diols is also being exploited in drug design. scienceopen.com This property can be used to target glycoproteins on the surface of pathogens or to develop prodrugs that release the active compound under specific physiological conditions. scienceopen.com For example, boronic acid-based compounds have been developed to inhibit enzymes like neutrophil elastase, which is involved in inflammatory lung diseases. drugdiscoverytrends.com As our understanding of the biological roles of boron-containing compounds grows, so too will the innovative applications of ethoxypyridylboronic acids in the quest for new medicines. scienceopen.com

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize how chemical synthesis is performed, moving from traditional batch processes to more efficient, controlled, and scalable methods. researchgate.net Boronic acid synthesis and its subsequent reactions are well-suited for this technological shift.

Continuous flow systems offer significant advantages for the synthesis of boronic acids, particularly for reactions involving highly reactive intermediates like organolithium species. organic-chemistry.org Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, enabling rapid and high-yielding syntheses that can be difficult to control in batch. nih.govacs.org This technology can significantly shorten reaction times—in some cases to less than a second—and increase throughput, making the synthesis of boronic acid building blocks more efficient and scalable. organic-chemistry.orgacs.org

Automated synthesis platforms are also being developed to accelerate the execution of reactions like the Suzuki-Miyaura cross-coupling. synplechem.com These systems can perform the entire reaction sequence, including workup and purification, with minimal human intervention. synplechem.com By using pre-packed capsules containing the catalyst, reagents, and purification materials, these automated platforms allow for the rapid and reliable synthesis of libraries of compounds for drug discovery or materials science research. synplechem.comresearchgate.net The combination of automated synthesis with design-of-experiment (DoE) methodologies can further accelerate reaction optimization. nih.govchemrxiv.org The integration of these advanced technologies will undoubtedly make the synthesis and application of this compound and its derivatives faster, safer, and more efficient.

常见问题

Basic: What are common synthetic methods for (6-Ethoxypyridin-2-yl)boronic acid, and what challenges arise during purification?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid pinacol esters. A key challenge is purification due to boronic acid trimerization (boroxine formation) and silica gel interactions. To mitigate this:

- Use prodrug approaches (e.g., pinacol esters) during synthesis to stabilize the boronic acid moiety .

- Employ non-aqueous, low-temperature chromatography or recrystallization to minimize boroxine formation .

Advanced: How can analytical techniques like LC-MS/MS and MALDI-MS address challenges in characterizing boronic acid derivatives?

Answer:

- LC-MS/MS (Triple Quadrupole): Enables highly sensitive detection of underivatized boronic acids (e.g., genotoxic impurities in pharmaceuticals) via Multiple Reaction Monitoring (MRM), achieving limits of detection <1 ppm .

- MALDI-MS: For peptide boronic acids, use 2,5-dihydroxybenzoic acid (DHB) as a matrix to suppress trimerization artifacts. DHB facilitates in situ esterification, enabling sequencing of branched peptides with multiple boronic acid groups .

Basic: How is this compound incorporated into drug discovery pipelines?

Answer:

Boronic acids are used as:

- Proteasome inhibitors (e.g., Bortezomib mimicry) via reversible covalent binding to catalytic threonine residues .

- Bioisosteres to replace carboxyl or carbonyl groups, enhancing pharmacokinetic properties (e.g., metabolic stability) .

- Substrate mimics in enzyme inhibitor design, leveraging their electrophilic boron center .

Advanced: How can non-specific secondary interactions be minimized in glycoprotein binding studies using boronic acid-functionalized surfaces?

Answer:

- Buffer Optimization: Use high-pH borate buffers to weaken electrostatic/hydrophobic secondary interactions (e.g., with non-glycosylated proteins like RNase A) .

- Surface Engineering: Introduce hydrophilic spacers (e.g., carboxymethyl dextran) on gold substrates to reduce non-specific binding .

Basic: What separation techniques leverage boronic acid-diol interactions for analyte isolation?

Answer:

- Boron Affinity Chromatography: Immobilize boronic acids on resins to capture diol-containing molecules (e.g., glycoproteins, sugars). Elution is achieved with competitive diols (e.g., sorbitol) .

- Polymer-Based Sensors: Glucose-responsive polymers crosslink via boroxine in the absence of diols, enabling reversible solubility changes for detection .

Advanced: How do substituents like ethoxy groups influence the thermal stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Ethoxy groups enhance thermal stability by donating electron density to the boron center, delaying decomposition. Compare with analogs (e.g., methoxy or fluorine-substituted boronic acids) to establish structure-thermal stability relationships .

- Degradation Pathways: Ethoxy substituents reduce boroxine formation at elevated temperatures, favoring slower oxidative degradation .

Advanced: What methodologies enable the detection of trace boronic acid impurities in pharmaceutical intermediates?

Answer:

- LC-MS/MS in MRM Mode: Quantify impurities (e.g., carboxy phenyl boronic acid) at <1 ppm levels without derivatization. Use acidic mobile phases (0.1% formic acid) to enhance ionization efficiency .

- Computational Mutagenicity Screening: Predict impurity toxicity via in silico tools (e.g., QSAR models) to prioritize analytical targets .

Advanced: How can branched peptide boronic acids be sequenced efficiently?

Answer:

- MALDI-MS/MS with DHB Matrix: On-plate esterification with DHB simplifies spectra by converting boronic acids to stable esters. Collision-induced dissociation (CID) fragments peptides while retaining boron-containing ions for sequencing .

Advanced: What strategies improve the selectivity of boronic acid-based electrochemical glucose sensors?

Answer:

- Redox-Active Polymers: Use poly-nordihydroguaiaretic acid coatings to filter interferents (e.g., plasma proteins) and stabilize the sensor surface .

- Competitive Assay Design: Immobilize pyrene-appended boronic acids on graphene foam; glucose displaces a polymer-bound redox indicator, enabling reusable monitoring .

Advanced: What non-therapeutic applications exist for this compound, such as in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。